Cyclopropanecarboxylate;hydrochloride
Description
Significance of the Cyclopropane (B1198618) Moiety in Chemical Research
The cyclopropane ring, a three-membered carbocyclic structure, is a cornerstone in modern organic and medicinal chemistry. nih.govfiveable.me Its significance stems from a unique combination of structural and electronic properties. acs.orgyoutube.com The three carbon atoms are coplanar, resulting in C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. fiveable.melibretexts.orgpressbooks.pub This deviation induces substantial ring strain, making the cyclopropane ring highly reactive and a versatile functional group. fiveable.melibretexts.org
Key features that underscore the importance of the cyclopropane moiety include:
Enhanced π-character: The C-C bonds in cyclopropane exhibit increased π-character, often described as "bent bonds." youtube.comwikipedia.org This property allows the cyclopropane ring to behave similarly to an alkene in certain reactions. youtube.com
Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring helps to position other parts of a molecule in specific orientations, which is crucial in drug design for binding to biological targets. nih.govacs.org
Metabolic Stability: The incorporation of a cyclopropane ring can enhance a molecule's resistance to metabolic degradation, a desirable trait in pharmaceutical development. acs.org
Modulation of Physicochemical Properties: The cyclopropyl (B3062369) group can influence a molecule's acidity (pKa), permeability across biological membranes, and reduce off-target effects. acs.org
The cyclopropane motif is found in numerous biologically active natural products and is the 10th most frequent ring system in small-molecule drugs. nih.gov Its incorporation into drug candidates has been instrumental in advancing treatments for a wide range of diseases, including cancer, viral infections, and central nervous system disorders. acs.org For instance, several quinolone antibiotics and pyrethroid insecticides contain a cyclopropane ring, highlighting its importance in agrochemicals as well. wikipedia.org
Historical Context of Cyclopropanecarboxylate (B1236923) Investigations
The history of cyclopropane chemistry began in 1881 with the discovery of cyclopropane by August Freund, who synthesized it via an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.orgwikipedia.org This was followed by an improved synthesis in 1887 by Gustavson, who used zinc instead of sodium. wikipedia.org The first synthesis of a cyclopropane derivative, however, was achieved even earlier in 1884 by William Henry Perkin. acs.orgacs.org
The investigation into cyclopropanecarboxylic acid, the carboxylic acid derivative of cyclopropane, followed these initial discoveries. wikipedia.org Early preparative methods for cyclopropanecarboxylic acid included the hydrolysis of cyclopropyl cyanide and the heating of cyclopropanedicarboxylic acid. orgsyn.org A notable and practical synthesis was reported in 1944, involving the hydrolysis of γ-chlorobutyronitrile to form cyclopropyl cyanide, which is then hydrolyzed to the carboxylic acid. orgsyn.orgyoutube.comorganicchemistrytutor.com
The anesthetic properties of cyclopropane gas were discovered in 1929, leading to its clinical use from the 1930s. wikipedia.orgbritannica.com This application, though now superseded, brought cyclopropane compounds into the medical field and likely spurred further research into their derivatives. Over the decades, the unique properties of the cyclopropane ring led to its increasing use in medicinal chemistry, with a significant rise in its appearance in FDA-approved drugs from the 1960s to the present day. acs.org This has, in turn, driven the development of more advanced and stereoselective methods for synthesizing cyclopropane-containing molecules. acs.org
Scope and Research Objectives Pertaining to Cyclopropanecarboxylate Derivatives
The scope of research on cyclopropanecarboxylate derivatives is broad, spanning from the development of new synthetic methodologies to their application in materials science, agrochemicals, and pharmaceuticals. wikipedia.orgffhdj.comchemicalbook.com A primary objective is the design and synthesis of novel derivatives with specific biological activities. nih.govnih.gov This often involves creating libraries of compounds for high-throughput screening against various therapeutic targets. nih.gov
Key research objectives in this field include:
Development of Efficient Synthetic Methods: Researchers are continuously working on creating more efficient, scalable, and environmentally friendly methods for synthesizing cyclopropanecarboxylate derivatives. ffhdj.comthieme-connect.comsemanticscholar.org This includes catalytic systems for cyclopropanation and novel pathways to introduce the cyclopropane motif into complex molecules. wikipedia.orgpsu.edu
Medicinal Chemistry Applications: A major focus is the incorporation of the cyclopropanecarboxylate moiety into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. acs.orgacs.org For example, derivatives are being investigated as inhibitors of enzymes like leukotriene C4 synthase for treating respiratory and inflammatory diseases. google.com The hydrochloride salt form is often utilized for such drug candidates to improve solubility and stability, as seen in compounds like midalcipran, an antidepressant. nih.gov
Agrochemical Development: Research continues into new pyrethroid insecticides derived from cyclopropanecarboxylic acid esters to combat insect resistance. nih.gov Additionally, derivatives are being studied as regulators of ethylene (B1197577) biosynthesis in plants, which could have significant applications in agriculture and post-harvest management. ffhdj.comresearchgate.net
Probes for Biological Systems: Cyclopropanecarboxylic acid and its derivatives are used as tools to study biological processes, such as the biosynthesis of ethylene in plants and the mechanisms of enzyme inhibition. wikipedia.orgunl.pt
The physical and chemical properties of cyclopropanecarboxylic acid and its simple esters have been well-characterized, providing a foundation for the design of more complex derivatives.
Table 1: Physicochemical Properties of Cyclopropanecarboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆O₂ |
| Molar Mass | 86.09 g/mol |
| Appearance | Colorless oil |
| Melting Point | 18.5 °C |
| Boiling Point | 182-184 °C |
| Density | 1.081 g/mL at 25 °C |
| pKa | 4.65 |
Source: wikipedia.orgchemicalbook.comchemeo.comnist.gov
The ongoing research into cyclopropanecarboxylate derivatives continues to yield compounds with significant potential across various scientific and industrial fields. researchgate.net The development of amide derivatives, for instance, has led to the discovery of novel compounds with antimicrobial properties. mdpi.com
Table 2: Examples of Synthesized Cyclopropanecarboxamide (B1202528) Derivatives and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|
| 2-(2-Bromophenyl)-N-(p-tolyl)cyclopropane-1-carboxamide | C₁₇H₁₇BrNO | 330.23 | 160.8–162.1 |
| 2-(2-bromophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide | C₁₃H₁₂BrN₂OS | 323.22 | 161.7–163.3 |
| N-(o-tolyl)-2-(p-tolyl)cyclopropane-1-carboxamide | C₁₈H₂₀NO | 266.36 | 165.1–166.2 |
| 2-(4-Methoxyphenyl)-N-(o-tolyl)cyclopropane-1-carboxamide | C₁₈H₂₀NO₂ | 282.36 | 135.1–136.2 |
Source: mdpi.com
This data illustrates the active exploration of this class of compounds in contemporary chemical research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.ClH/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);1H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBIPKSFOQACNA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopropanecarboxylate Derivatives
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a carbene or carbenoid species to an alkene, leading to the formation of a cyclopropane (B1198618) ring. The choice of metal catalyst is crucial in controlling the efficiency, diastereoselectivity, and enantioselectivity of this transformation.
Metal-Catalyzed Cyclopropanation Strategies
A range of transition metals have been successfully employed to catalyze cyclopropanation reactions, each offering distinct advantages in terms of reactivity and selectivity.
Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds, including diazoacetates, which are precursors to cyclopropanecarboxylates. wikipedia.orgemory.edu The mechanism is generally believed to proceed through the formation of a rhodium-carbene intermediate. wikipedia.orgnih.gov This intermediate then reacts with an alkene in a concerted, asynchronous manner to yield the cyclopropane product, with retention of the alkene stereochemistry. wikipedia.orgnih.gov
The development of chiral rhodium catalysts has enabled highly enantioselective cyclopropanation reactions. emory.edu For instance, dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], known as Rh₂(S-DOSP)₄, is a highly effective catalyst for the asymmetric cyclopropanation of alkenes. nih.gov More recently, adamantylglycine derived catalysts like Rh₂(S-TCPTAD)₄ have shown high levels of asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates. nih.govresearchgate.net
| Catalyst | Substrate (Alkene) | Diazo Compound | Yield (%) | ee (%) |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate (B77674) | Ethyl styryldiazoacetate | 89 | 98 |
| Rh₂(S-TCPTAD)₄ | Acrylonitrile | Methyl 2-naphthyldiazoacetate | 85 | 96 |
| Rh₂(S-TCPTAD)₄ | Methyl methacrylate | Ethyl styryldiazoacetate | 82 | 95 |
This table presents data on Rhodium-catalyzed enantioselective cyclopropanation of various electron-deficient alkenes. Data sourced from nih.gov.
Copper complexes, particularly those with chiral ligands, are widely used for enantioselective cyclopropanation reactions. unizar.es These catalysts are attractive due to their lower cost compared to rhodium. unizar.es The active catalyst is generally a Cu(I) species, which reacts with the diazo compound to form a copper-carbene intermediate. unizar.es The stereochemical outcome of the reaction is then determined in the subsequent carbene transfer step to the alkene. unizar.es
A variety of chiral ligands, such as bis(oxazoline) (BOX) ligands, have been developed to induce high enantioselectivity in copper-catalyzed cyclopropanations. nih.gov For example, the copper(I)-tBuBOX complex has been effectively used in the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane. nih.gov This methodology provides access to valuable trifluoromethyl-substituted cyclopropylboronates with high levels of stereocontrol. nih.gov Furthermore, copper-catalyzed intramolecular cyclopropanation of enynes has been developed as an efficient route to synthesize cyclopropane-γ-lactams with excellent diastereoselectivity. researchgate.net
| Ligand | Alkene Substrate | Diazo Reagent | Yield (%) | ee (%) |
| tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 75 | 92 |
| PhBOX | (E)-4-Fluorostyryl pinacolboronate | Trifluorodiazoethane | 82 | 94 |
| (R)-(+)-H8-BINOL | Alkenyl N-propargyl ynamide | - | 78 | 88 |
This table showcases the enantioselectivity achieved in Copper-catalyzed cyclopropanation reactions using different chiral ligands. Data sourced from nih.govresearchgate.net.
The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.org This reaction is stereospecific, meaning the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org A key feature of the Simmons-Smith reaction is its ability to be directed by hydroxyl groups. The zinc reagent coordinates to a nearby hydroxyl group, leading to cyclopropanation on the same face of the molecule. wikipedia.org
Modifications to the original Simmons-Smith protocol have been developed to improve its utility. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leads to higher reactivity. wikipedia.org The development of catalytic, enantioselective versions of the Simmons-Smith reaction has also been a significant area of research, often employing chiral ligands to control the stereochemical outcome. acs.org
| Reagent System | Substrate | Directing Group | Diastereoselectivity |
| Zn-Cu, CH₂I₂ | Cyclohexene | None | Not applicable |
| Et₂Zn, CH₂I₂ | Allylic Alcohol | Hydroxyl | High (cis-directing) |
| Et₂Zn, CH₂Cl₂ | Chiral Allylic Alcohol | Hydroxyl | High |
This table illustrates the stereochemical control in Zinc-mediated cyclopropanation reactions. Data sourced from mdpi.comwikipedia.org.
Samarium metal and samarium(II) iodide (SmI₂) have emerged as powerful reagents for selective cyclopropanation reactions. bohrium.comrsc.org These reagents are known for their high chemo- and stereoselectivity. rsc.orgrsc.org The reactions are typically carried out under mild conditions and are compatible with a variety of functional groups. rsc.org Samarium-promoted cyclopropanations are considered advantageous due to the low toxicity and safe handling of samarium reagents. rsc.org
The mechanism of samarium-promoted cyclopropanation of allylic alcohols is thought to involve the formation of a samarium(II) carbenoid. rsc.org The stereoselectivity of these reactions can be influenced by the presence of chiral centers in the substrate. rsc.org For instance, the cyclopropanation of chiral acyclic allylic alcohols can proceed with synthetically useful levels of stereocontrol. rsc.org
| Samarium Reagent | Substrate | Key Feature |
| Sm / CH₂I₂ | Allylic Alcohol | High stereoselectivity |
| SmI₂ | α,β-Unsaturated Amide | Sequential elimination-cyclopropanation |
| Sm / CH₂I₂ | α-Haloketone | Formation of cyclopropanols via enolates |
This table provides an overview of different Samarium-promoted cyclopropanation reactions. Data sourced from rsc.orgacs.org.
Nickel catalysts have been utilized in cyclopropanation reactions, particularly for electron-deficient alkenes. researchgate.net Nickel PyBox catalysts, for example, can promote nucleophilic cyclopropanation using dichloromethane as the methylene (B1212753) source and manganese as a stoichiometric reductant. researchgate.net This methodology is applicable to a broad range of substrates bearing electron-withdrawing groups such as esters, amides, and ketones. researchgate.net
In addition to direct cyclopropanation, nickel catalysts are also employed in ring-opening reactions of cyclopropanols, which can be considered a complementary approach to access functionalized carbon skeletons. organic-chemistry.org For instance, a nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates provides δ,ε-unsaturated ketones. organic-chemistry.org Another application involves the nickel-catalyzed carbonylation of cyclopropanols with benzyl bromides to synthesize multisubstituted cyclopentenones. organic-chemistry.org
| Catalyst System | Substrate Type | Reaction Type |
| Ni(PyBox) / Mn | Electron-deficient alkene | Nucleophilic Cyclopropanation |
| Ni(cod)₂ / Xantphos | Cyclopropanol | Ring-opening allylation |
| NiCl₂·DME / dtbpy | Cyclopropanol | Carbonylative ring-opening |
This table summarizes various Nickel-catalyzed reactions involving cyclopropane derivatives. Data sourced from researchgate.netorganic-chemistry.orgorganic-chemistry.org.
Ylide-Based Cyclopropanation
Ylides are neutral dipolar molecules containing a negatively charged carbon atom adjacent to a positively charged heteroatom. They are versatile reagents for the formation of small rings, including cyclopropanes.
The reaction of sulfur ylides with Michael acceptors is a common method for cyclopropanation. acsgcipr.org However, the cyclopropanation of acrylates with propargyl sulfur ylides can be challenging, often resulting in low yields due to competing reactions such as semanticscholar.orgjlu.edu.cn-sigmatropic rearrangement. semanticscholar.orgjlu.edu.cnresearchgate.net
Despite these challenges, optimization of the reaction conditions and modification of the sulfur ylide structure can lead to significant improvements. Research has demonstrated that by carefully selecting the sulfur ylide and reaction parameters, high yields and excellent diastereoselectivity for the trans-2-ethynyl cyclopropane carboxylate can be achieved. semanticscholar.orgjlu.edu.cnresearchgate.net For instance, a yield of 75% with a diastereomeric excess of 96% has been reported. semanticscholar.orgjlu.edu.cnresearchgate.net Density functional theory (DFT) studies have been employed to understand the reaction mechanism and the origins of the high trans selectivity, attributing it to the relative activation energies of the diastereomeric transition states. semanticscholar.orgjlu.edu.cn
Nitrogen ylides can also be effectively employed in cyclopropanation reactions. An efficient synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid has been developed utilizing a nitrogen ylide. acs.orgacs.org In this process, the nitrogen ylide is generated from t-butyl bromoacetate (B1195939) and 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgacs.org
Table 2: N-Ylide Mediated Cyclopropanation of 4-methyl-2-vinylpyrimidine
| Reactant 1 | Reactant 2 | Base | Solvent | Product Yield | Selectivity |
|---|---|---|---|---|---|
| 4-methyl-2-vinylpyrimidine | N-ylide from t-butyl bromoacetate & DABCO | Cesium Carbonate | Acetonitrile (B52724) | 86% | High trans:cis |
Sulfoxonium ylides are another class of sulfur-based ylides used for cyclopropanation. mdpi.com They are considered softer nucleophiles compared to unstabilized sulfonium (B1226848) ylides. mdpi.com This characteristic leads them to preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, resulting in the formation of cyclopropanes, whereas harder, unstabilized sulfonium ylides tend to undergo 1,2-addition to the carbonyl group to form epoxides. mdpi.comunibo.it
The additional oxygen atom in sulfoxonium ylides stabilizes the adjacent carbanion, making the initial 1,2-addition to a carbonyl group reversible and favoring the thermodynamically controlled cyclopropanation pathway via irreversible 1,4-addition. unibo.it α-Carbonyl sulfoxonium ylides have gained attention as practical and safer alternatives to diazo compounds for metal-catalyzed carbene transfer reactions. liverpool.ac.uk Recently, a novel water-catalytic deconstructive cyclopropanation of olefins using sulfoxonium ylides has been developed, providing access to 1,1-disubstituted cyclopropyl (B3062369) ketones in good yields (57-90%). nih.gov
Carbenoid Chemistry in Cyclopropanation
Carbenoids are organometallic compounds that exhibit reactivity similar to carbenes. They are often used in cyclopropanation reactions where the free carbene is too reactive or prone to side reactions.
The mechanism of cyclopropanation using lithium and magnesium carbenoids with ethylene (B1197577) has been investigated using G4 level of theory. nih.govnih.govacs.org These studies indicate that the reactions are stepwise and exoenergetic, proceeding through low energy barriers. nih.govnih.gov
The proposed mechanism involves an initial electrostatic interaction between the electron-deficient metal (Li or Mg) of the carbenoid and the π-bond of the ethylene molecule. nih.govacs.org This complexation facilitates the transfer of the methylene group to the double bond. The reaction proceeds through intermediates that are close in energy to the reactants and products. nih.govacs.org The energy barriers are primarily attributed to the structural rearrangements required as the carbenoid approaches the ethylene. nih.govresearchgate.net This stepwise mechanism differs from some other cyclopropanation reactions, such as those involving iodomethyl zinc iodide (Simmons-Smith reaction), which are thought to proceed via a concerted pathway. acs.org
Table 3: Characteristics of Li and Mg Carbenoid Cyclopropanations with Ethylene
| Feature | Description |
|---|---|
| Reactants | Lithium/Magnesium Halocarbenoids + Ethylene |
| Reaction Type | Stepwise |
| Energetics | Exoenergetic with low barriers |
| Initial Interaction | Electrostatic attraction between metal and alkene π-bond |
| Energy Barriers | Primarily due to structural rearrangements |
Samarium Carbenoid Intermediates
The reaction is typically carried out using samarium metal and iodoform (CHI₃) in tetrahydrofuran, often with the aid of ultrasonic activation to enhance reaction rates and prevent undesired side reactions. organic-chemistry.org A key feature of this methodology is its complete stereospecificity; (E)-unsaturated acids yield trans-cyclopropanecarboxylic acids, while (Z)-unsaturated acids afford the corresponding cis-isomers. organic-chemistry.org Mechanistic investigations suggest the formation of samarium carbenoid intermediates that coordinate with the carboxyl group, which helps to stabilize the transition state and dictate the stereochemical outcome. organic-chemistry.org This method has been successfully applied to a range of cinnamic acid derivatives bearing both electron-donating and electron-withdrawing substituents, providing the desired products in moderate to high yields. organic-chemistry.org
Fischer Carbene Complex Coupling Reactions
Fischer carbene complexes, which are transition metal carbene complexes with a heteroatom substituent on the carbene carbon, serve as versatile reagents in organic synthesis. wikipedia.org They are characterized by an electrophilic carbene carbon, a property that stems from weak π-backdonation from the metal center. wikipedia.org This electrophilicity allows them to react with a variety of nucleophiles in a manner analogous to carbonyl compounds. wikipedia.org
A synthetic route to substituted cyclopropanecarboxylates has been established through the coupling reaction of lithiated chloroalkyloxazolines with α,β-unsaturated Fischer carbene complexes. acs.org In this process, the lithiated oxazoline adds to the unsaturated carbene complex in a regioselective manner to generate cyclopropylcarbene complexes as single diastereoisomers. acs.orgresearchgate.net Subsequent exposure of these chromium-containing carbene complexes to air and sunlight leads to the formation of the corresponding cyclopropanecarboxylate (B1236923) derivatives in good yields. acs.orgresearchgate.net This methodology provides a pathway to functionalized cyclopropanes and has been explored for its potential in asymmetric synthesis by employing chiral oxazolines. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio |
| Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline | (CO)₅Cr=C(OMe)CH=CHPh | Methyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-2-methyl-3-phenylcyclopropane-1-carboxylate | Good | Single diastereoisomer |
| Lithiated 2-(chloromethyl)-4,4-dimethyl-2-oxazoline | (CO)₅Cr=C(OMe)CH=CHPh | Methyl 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-phenylcyclopropane-1-carboxylate | - | 1:1 mixture |
| Chiral Lithiated Oxazoline | (CO)₅Cr=C(OMe)CH=CHPh | Chiral Methyl Cyclopropanecarboxylate | - | 4:1 |
Other Cyclopropane Ring-Forming Reactions
Beyond the specific methodologies detailed above, a range of other creative strategies have been developed for the construction of cyclopropane rings. These methods often involve unique reaction cascades and rearrangements to achieve the desired three-membered carbocycle.
Oxidative Ring Contraction (e.g., from Cyclobutenes)
An innovative approach to cyclopropylketones involves the oxidative ring contraction of readily available cyclobutene (B1205218) derivatives. researchgate.netorganic-chemistry.org This transformation can be achieved under mild conditions using m-chloroperoxybenzoic acid (mCPBA) as an oxidant at room temperature. organic-chemistry.org The reaction is tolerant of a wide array of functional groups, making it a versatile tool for the synthesis of polyfunctionalized motifs. researchgate.netorganic-chemistry.org Mechanistic studies suggest that the reaction can proceed through different pathways, one of which involves the formation of an epoxide intermediate that rearranges to the cyclopropylketone. organic-chemistry.org This method provides a valuable route to cyclopropylketones, which are considered privileged pharmacophores in medicinal chemistry. researchgate.net
Annulation via Radical/Polar Crossover
A modular and highly functional group tolerant method for the construction of 1,1-disubstituted cyclopropanes has been developed based on a radical/polar crossover annulation process. nih.govorganic-chemistry.org This reaction is initiated by the addition of a photocatalytically generated radical to a homoallylic tosylate. nih.govacs.org The resulting radical adduct undergoes a single electron transfer reduction to form an anion, which then participates in an intramolecular substitution to close the cyclopropane ring. nih.govorganic-chemistry.org This process is conducted under mild conditions using visible light irradiation and is compatible with a diverse range of radical precursors, including alkylsilicates, trifluoroborates, and dihydropyridines. organic-chemistry.org The modularity of this approach allows for the efficient assembly of a wide variety of cyclopropane derivatives from readily accessible starting materials. organic-chemistry.org
Tandem Wittig Reaction-Ring Contraction
A novel tandem reaction sequence involving a Wittig reaction followed by a ring contraction has been developed for the synthesis of highly functionalized cyclopropanecarbaldehydes from α-hydroxycyclobutanones. organic-chemistry.orgresearchgate.net The reaction between an α-hydroxycyclobutanone and a phosphonium (B103445) ylide initially forms an unsaturated enone intermediate, which then undergoes a spontaneous ring contraction to yield the cyclopropanecarbaldehyde. organic-chemistry.org This methodology has been successfully applied to a variety of aromatic and aliphatic phosphonium ylides, affording the products in moderate to high yields. organic-chemistry.org The resulting cyclopropanecarbaldehydes can be further transformed into a range of other functional groups, demonstrating the synthetic utility of this approach for accessing complex molecular architectures. organic-chemistry.org
| Starting Material | Reagent | Product | Yield (%) |
| α-Hydroxycyclobutanone | Various Phosphonium Ylides | Functionalized Cyclopropanecarbaldehydes | 54-85 |
Cycloalkylation of CH-Acids
The cycloalkylation of active methylene compounds, or CH-acids, represents a classical yet effective method for the formation of cyclopropane rings. A well-established example is the reaction of a dialkyl malonate, such as dimethyl malonate, with a 1,2-dihaloalkane, like 1,2-dibromoethane, in the presence of a base. google.com This reaction leads to the formation of a dialkyl cyclopropane-1,1-dicarboxylate. google.com The process can be optimized by adjusting reaction parameters such as temperature and solvent volume to improve the space-time yield, making it more amenable to larger-scale synthesis. google.com The resulting gem-dicarboxylate can then be further manipulated, for instance, through hydrolysis and decarboxylation, to yield cyclopropanecarboxylic acid. youtube.com
Derivatization Strategies of Cyclopropanecarboxylate Scaffolds
The cyclopropanecarboxylate scaffold is a valuable structural motif in organic synthesis, prized for its unique conformational properties. The derivatization of this scaffold is crucial for accessing a diverse range of molecules with applications in medicinal chemistry and materials science. Strategies for derivatization often leverage the inherent reactivity of the functional groups attached to the cyclopropane ring, allowing for a wide array of chemical transformations.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile selectively attacks and replaces a functional group (leaving group) on an electron-deficient atom. chemistrystudent.com In the context of cyclopropanecarboxylate derivatives, these reactions can occur at a carbon atom bearing a suitable leaving group, or in more complex transformations, can lead to the opening of the strained cyclopropane ring.
The displacement of a halide from a carbon atom is a classic example of nucleophilic substitution, typically proceeding through an SN2 mechanism. libretexts.org This reaction involves a backside attack by the nucleophile on the carbon atom bearing the halogen, resulting in an inversion of stereochemistry. chemguide.co.uk The reactivity of the carbon-halogen bond is a critical factor, with bond strength decreasing down the group (C-Cl > C-Br > C-I). libretexts.orgyoutube.com Consequently, iodoalkanes are the most reactive towards nucleophilic substitution, while chloroalkanes are the least reactive. youtube.com
In the synthesis of functionalized cyclopropanes, halide displacement plays a key role. For instance, a photoredox-catalyzed cascade reaction utilizes an SN2 displacement of a chloride from a homoallyl chloride by a carboxylate. nih.gov This step is integral to a radical addition-polar cyclization sequence that yields functionalized cyclopropanes. nih.gov While direct nucleophilic substitution on a halogen-substituted cyclopropane ring can be challenging due to steric hindrance and ring strain, functional group interconversions provide versatile pathways to introduce new functionalities. ub.eduvanderbilt.eduimperial.ac.uk Sulfonate esters, for example, can be converted to halides via the Finkelstein Reaction, which involves treating the sulfonate with a sodium halide in acetone. vanderbilt.edu
Table 1: General Conditions for Halide Displacement (SN2)
| Reactant Type | Nucleophile | Conditions | Product |
| Halogenoalkane (R-X) | Hydroxide (OH⁻) | Aqueous solution, heat | Alcohol (R-OH) |
| Halogenoalkane (R-X) | Cyanide (CN⁻) | Ethanolic KCN, reflux | Nitrile (R-CN) |
| Halogenoalkane (R-X) | Ammonia (NH₃) | Concentrated NH₃ in ethanol, heat | Amine (R-NH₂) |
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by electron-withdrawing groups. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-accepting group, are prime substrates for such transformations. acs.org Methyl 1-nitrocyclopropanecarboxylates are effective electrophiles in these reactions, undergoing ring-opening upon attack by various nucleophiles. acs.orgacs.org
The reaction of methyl 1-nitrocyclopropanecarboxylates with phenol derivatives in the presence of cesium carbonate (Cs₂CO₃) proceeds smoothly to yield γ-aryloxy-α-nitro esters. acs.org This transformation tolerates a range of substituents on both the phenol and the cyclopropane. Similarly, amine nucleophiles can also effectively open the cyclopropane ring, a reaction that can be catalyzed by Lewis acids. acs.org These ring-opening reactions are valuable for synthesizing highly functionalized acyclic compounds from readily available cyclic precursors. researchgate.net
Table 2: Nucleophilic Ring-Opening of Methyl 1-Nitrocyclopropanecarboxylates
| Nucleophile | Reagent/Catalyst | Solvent | Product Type | Yield (%) |
| Phenol Derivatives | Cs₂CO₃ | CH₃CN | γ-Aryloxy-α-nitro ester | 53-84 |
| Aniline Derivatives | Sc(OTf)₃ | CH₂Cl₂ | γ-Anilino-α-nitro ester | 65-95 |
Data sourced from referenced literature. acs.org
Esterification and Amidation Routes
The carboxylate moiety of cyclopropanecarboxylates is a key handle for derivatization through esterification and amidation reactions. These transformations allow for the introduction of a vast array of functional groups, profoundly influencing the physical and biological properties of the parent compound.
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and strategies such as removing the water formed are often employed to drive it towards the product. Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and solid-supported catalysts like phenolsulfonic acid-formaldehyde (PSF) resins. organic-chemistry.orgrsc.org
Transesterification is another powerful method for modifying the ester group. wikipedia.org This process involves exchanging the alkoxy group of an ester with a different alcohol. youtube.com It can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide, is typically a rapid and efficient process, while acid-catalyzed methods are also widely used. masterorganicchemistry.com Transesterification is particularly useful for converting readily available esters, like methyl or ethyl esters, into more complex or higher-value esters. researchgate.netorganic-chemistry.org
Table 3: General Methods for Ester Synthesis
| Reaction Type | Reactants | Catalyst | Key Conditions |
| Direct Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, removal of water |
| Transesterification (Base) | Ester + Alcohol | Alkoxide (e.g., NaOR') | Anhydrous conditions |
| Transesterification (Acid) | Ester + Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, often excess of new alcohol |
Amides are synthesized by reacting a carboxylic acid or its derivatives with ammonia or an amine. khanacademy.org While the direct reaction of a carboxylic acid with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt, the use of carboxylic acid derivatives provides milder routes.
A highly efficient method for preparing cyclopropanecarboxamide (B1202528) involves the aminolysis of cyclopropanecarboxylate esters. google.comgoogle.com This reaction is typically performed by treating the ester (e.g., methyl, ethyl, or isobutyl cyclopropanecarboxylate) with ammonia. google.comnih.govyoutube.com The process is often catalyzed by an alkali metal alcoholate, such as sodium methoxide or sodium isobutoxide, and can be carried out at elevated temperatures in an alcoholic solvent or even in the absence of a hydrocarbon solvent. google.comgoogle.com This method offers high conversion rates and yields, providing a direct and practical route to primary amides from ester precursors. nih.govorganic-chemistry.org
Table 4: Amidation of Cyclopropanecarboxylate Esters
| Ester Substrate | Amine | Catalyst | Solvent | Temperature (°C) |
| Methyl cyclopropanecarboxylate | Ammonia | Sodium methoxide | Methanol/Toluene (B28343) | ~80 |
| Isobutyl cyclopropanecarboxylate | Ammonia | Sodium isobutoxide | None | 60-200 |
| C₁-C₃ alkyl cyclopropanecarboxylate | Ammonia | Alkali metal alcoholate | Alcohol | 60-200 |
Data sourced from referenced patents. google.comgoogle.com
Hydrolysis of Esters
The synthesis of cyclopropanecarboxylic acid often involves the hydrolysis of a corresponding ester. This step is typically the final stage in a multi-step synthesis, following the formation of the cyclopropane ring via methods like the malonic ester synthesis or cyclopropanation of an alkene with a diazoacetate. researchgate.netacs.orgyoutube.com The hydrolysis process converts the cyclopropanecarboxylate ester into the free carboxylic acid.
This conversion can be achieved under either acidic or basic conditions. nih.gov A common laboratory and industrial method involves saponification, where the ester is treated with a strong base, such as sodium hydroxide, followed by acidification. youtube.comorgsyn.org For example, a synthesis route for 2,2-dimethylcyclopropane carboxylic acid utilizes esterification, cyclopropanation, and finally hydrolysis to achieve the final product. researchgate.net Similarly, the classic synthesis of cyclopropanecarboxylic acid itself can be achieved through the hydrolysis of cyclopropyl cyanide, or through a malonic ester pathway that concludes with hydrolysis and decarboxylation. youtube.comorgsyn.orgorganicchemistrytutor.comgoogle.com The stability of cyclopropanecarboxylic acid esters under hydrolytic conditions has also been studied, indicating their potential as prodrugs due to increased stability compared to other esters. nih.gov
Chiral Resolution and Enantiomeric Enrichment Techniques
For chiral cyclopropanecarboxylate derivatives, separating the racemic mixture into its constituent enantiomers is a critical step, particularly in pharmaceutical applications. The most prevalent method for this is chiral resolution through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. wikipedia.orgpharmtech.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This solubility difference allows for their separation by fractional crystallization. researchgate.netacs.org
Once one of the diastereomeric salts has been isolated through crystallization, the chiral resolving agent is removed, typically by treatment with an acid, to yield the enantiomerically enriched cyclopropanecarboxylic acid. wikipedia.org The selection of the appropriate chiral resolving agent is crucial and often requires screening multiple candidates. acs.orgpharmtech.com
Several resolving agents have been successfully employed for cyclopropanecarboxylic acids.
| Chiral Resolving Agent | Target Compound | Key Findings | Reference |
|---|---|---|---|
| (S)-2-(N-benzylamino)butan-1-ol | Racemic cyclopropanecarboxylic acids | Achieved good enantioselectivity in a single step via diastereomer salt crystallization in supercritical carbon dioxide. | researchgate.net |
| (R)-1-phenylethanamine | Racemic cyclopropanecarboxylic acids | Effective for chiral resolution based on diastereomer salt crystallization. | researchgate.net |
| L-carnitine oxalate | 2,2-dimethylcyclopropane carboxylic acid | Used to prepare (S)-(+)-2,2-dimethylcyclopropane carboxylic acid after conversion to an acid chloride, reaction, crystallization, and hydrolysis. | researchgate.net |
| (+)-abietylamine | pyrimidinyl trans-cyclopropane carboxylic acid | One of several chiral bases screened that formed a crystalline salt, enabling chiral resolution via recrystallization. | acs.org |
| (S)-1-(1-naphthyl)ethylamine | pyrimidinyl trans-cyclopropane carboxylic acid | Screening of 11 chiral bases identified this agent as forming a crystalline salt suitable for resolution. | acs.org |
Late-Stage Functionalization and Diversification
Late-stage functionalization refers to the modification of a complex molecule, such as a cyclopropane derivative, in the final stages of a synthetic sequence. This allows for the creation of a diverse library of related compounds from a common intermediate. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be exploited for functionalization. wikipedia.org
Modern synthetic methods, such as photoredox catalysis, have enabled novel ring-opening functionalizations of aryl cyclopropanes. researchgate.net These reactions can convert relatively inert cyclopropanes into reactive radical cation intermediates, which then undergo C-C bond cleavage to introduce two new functional groups at the 1- and 3-positions. researchgate.netnih.gov This strategy has been used to synthesize 1,3-difunctionalized products, including 1,3-diols, 1,3-amino alcohols, and 1,3-diamines. nih.gov Transition metals can also be used to activate the C-C bonds of cyclopropanes, leading to metallacyclobutane intermediates that can be further reacted to create more complex structures. wikipedia.org These advanced catalytic methods provide powerful tools for the diversification of the cyclopropane scaffold.
Synthesis of Cyclopropanecarboxylate Hydrochloride Derivatives
The hydrochloride salt form of a compound containing a basic functional group, typically an amine, is often prepared to improve properties such as stability and solubility. The synthesis, therefore, involves both the construction of the core cyclopropanecarboxylate molecule and the subsequent or concurrent formation of the hydrochloride salt.
Salt Formation Methods (e.g., Amine Hydrochlorides)
The formation of an amine hydrochloride is a straightforward acid-base reaction. For a molecule containing both a cyclopropanecarboxylate moiety and a basic amine group, the hydrochloride salt is typically formed by treating the compound with hydrochloric acid.
Alternatively, syntheses can utilize amine hydrochlorides as reactants. The direct amidation of carboxylic acids with amine hydrochloride salts is a known method for forming amide bonds. acs.org This approach can be advantageous as amine hydrochlorides are often more stable and easier to handle than the corresponding free amines. researchgate.net For instance, the hydrochloride salt of dimethylamine has been successfully used in amidation reactions when combined with a suitable base. acs.org
Specific Synthetic Routes Involving Hydrochloride Formation
Specific synthetic routes that yield cyclopropanecarboxylate hydrochloride derivatives often involve multi-step processes where the salt formation is one of the final steps. A general strategy might involve synthesizing a cyclopropanecarboxylic acid, converting it to an activated derivative like an acid chloride, reacting it with an amine-containing molecule, and finally treating the product with HCl. google.comyoutube.com
For example, a synthetic sequence could begin with a cyclopropanecarboxylic acid. This acid is first converted to its acid chloride using a reagent like thionyl chloride. google.comyoutube.com The resulting cyclopropanecarbonyl chloride is then reacted with an amine to form a cyclopropanecarboxamide. This amide can then be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride. youtube.comlibretexts.org The final step is the treatment of this amine with hydrochloric acid to precipitate or isolate the desired cyclopropanecarboxylate amine hydrochloride salt. In other syntheses, amine hydrochlorides are used as starting materials, such as in the cyclocondensation of 2-acetylbenzoic acid with (R)-serine ethyl ester hydrochloride. researchgate.net
Reaction Mechanisms and Intrinsic Reactivity of Cyclopropanecarboxylate Systems
Mechanistic Pathways of Cyclopropanation Reactions
The synthesis of cyclopropane (B1198618) rings, or cyclopropanation, is a cornerstone of organic chemistry, providing access to this valuable structural motif found in numerous natural products and pharmaceuticals. wikipedia.org The formation of cyclopropanecarboxylates can proceed through several mechanistic pathways, primarily distinguished as either concerted or stepwise.
Cyclopropanation reactions are broadly categorized based on their mechanistic pathways: concerted or stepwise. psiberg.com
A concerted mechanism involves a single transition state where the new sigma bonds of the cyclopropane ring are formed simultaneously as the pi bond of the starting alkene breaks. masterorganicchemistry.com This pathway is stereospecific, meaning that the stereochemistry of the alkene is preserved in the cyclopropane product. masterorganicchemistry.comorganicchemistrytutor.com For instance, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted product. youtube.com This stereochemical retention is a key indicator of a concerted process, as seen in many metal-catalyzed cyclopropanations and the Simmons-Smith reaction. masterorganicchemistry.comwikipedia.org
In contrast, a stepwise mechanism proceeds through one or more reactive intermediates. psiberg.com For example, reactions involving triplet carbenes can generate a diradical intermediate. This intermediate has a longer lifetime, which allows for rotation around its single bonds before the final ring closure occurs. youtube.com This rotation can lead to a scrambling of the original stereochemistry of the alkene, resulting in a mixture of cis and trans isomers in the final cyclopropane product. youtube.com The distinction between these mechanisms is crucial for controlling the stereochemical outcome of the reaction. nih.gov
| Mechanism | Key Feature | Stereochemical Outcome | Example |
| Concerted | Single transition state; simultaneous bond formation/breaking. psiberg.commasterorganicchemistry.com | Stereospecific; alkene stereochemistry is retained. organicchemistrytutor.comyoutube.com | Simmons-Smith Reaction, Rhodium-catalyzed cyclopropanation. masterorganicchemistry.comwikipedia.org |
| Stepwise | Involves a reactive intermediate (e.g., diradical). psiberg.com | Non-stereospecific; loss of original alkene stereochemistry. youtube.com | Reactions involving triplet carbenes. youtube.com |
Metal-catalyzed reactions are highly effective for the synthesis of cyclopropanes from diazo compounds and alkenes. nih.gov Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄) and its derivatives, are particularly common catalysts. wikipedia.orgwikipedia.org
The generally accepted mechanism begins with the reaction of the diazo compound (a precursor to the carbene) with the metal catalyst. wikipedia.org This forms a transient metal-alkyl complex which then loses nitrogen gas (N₂) to generate a highly reactive metal-carbene intermediate, also known as a carbenoid. wikipedia.org The reactivity of this metal-carbene is complex, with its carbon atom exhibiting electrophilic properties. nih.govsciencepublishinggroup.com
The bonding within the metal-carbene has been described by several resonance structures, including covalent M-C σ and π back-bonding interactions. sciencepublishinggroup.com The predominance of one resonance structure over another influences the carbenoid's reactivity. sciencepublishinggroup.com The cyclopropanation itself is typically rationalized as a concerted, asynchronous addition of the electrophilic carbene carbon to the alkene. wikipedia.orgnih.gov In this model, the alkene attacks the carbene without prior coordination to the metal center, leading directly to the cyclopropane product. wikipedia.org This process efficiently transfers the carbene fragment to the double bond. wikipedia.org
Achieving high stereochemical control is a primary goal in cyclopropanation. This is divided into diastereoselectivity (controlling the relative stereochemistry of multiple new chiral centers) and enantioselectivity (forming one enantiomer preferentially over the other).
Diastereoselectivity is often governed by steric effects and the presence of directing groups. A classic example is the cyclopropanation of allylic alcohols. A hydroxyl group can coordinate to the metal of the carbenoid reagent (e.g., zinc in the Simmons-Smith reaction), directing the delivery of the methylene (B1212753) group to the same face of the double bond as the alcohol. unl.ptnih.govstackexchange.com This substrate-controlled approach leads to high diastereoselectivity. unl.pt The stereochemistry of the alkenyl side chain can also be critical; E and Z-alkenes can be converted stereospecifically into their corresponding trans- and cis-cyclopropanes. nih.gov
Enantioselectivity is typically achieved through catalyst control, using a chiral catalyst to create a chiral environment around the reactants. Chiral rhodium(II) catalysts, featuring chiral carboxylate or carboxamidate ligands, are highly effective for asymmetric cyclopropanation. wikipedia.orgrsc.org These catalysts can differentiate between the two faces of the approaching alkene, leading to the preferential formation of one enantiomer of the cyclopropane product. For example, catalysts like Rh₂(S-TCPTAD)₄ have been shown to provide high enantiomeric excess (ee) in the cyclopropanation of electron-deficient alkenes. rsc.org
Table of Catalyst Performance in Asymmetric Cyclopropanation
| Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rh₂(S-DOSP)₄ | Alkenes | High | wikipedia.org |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Up to 98% | rsc.org |
| Cobalt Complex with Pybox Ligands | 1,3-Dienes | Up to 45% | dicp.ac.cn |
| Cu(II)/Trisoxazoline Complex | Donor-Acceptor Cyclopropanes (Ring-Opening) | 79% to 99% | nih.gov |
Ring Strain and its Influence on Reactivity
Cyclopropane possesses a significant amount of ring strain, approximately 28 kcal/mol, due to its compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³-hybridized carbon. beilstein-journals.orgpharmaguideline.comresearchgate.net This inherent strain makes the C-C bonds of the ring relatively weak and susceptible to cleavage, rendering cyclopropanes valuable synthetic intermediates for ring-opening reactions. pharmaguideline.com
The strain within the cyclopropane ring can be released through ring-opening reactions, which can be initiated by various reagents and conditions. researchgate.net
Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can catalyze the ring-opening of cyclopropanes, particularly those activated by an electron-withdrawing group like a carboxylate or ketone (known as donor-acceptor or D-A cyclopropanes). researchgate.netrsc.orgnih.gov The acid coordinates to the oxygen of the carbonyl group, which polarizes the adjacent C-C bonds of the cyclopropane ring. rsc.orgrsc.org This polarization facilitates a nucleophilic attack that cleaves the ring, often proceeding through a 1,3-zwitterionic intermediate. researchgate.net
Radical Ring Opening: The cyclopropane ring can also be opened via radical pathways. beilstein-journals.org For instance, a radical can add to a substituent on the ring (like a double bond), creating a cyclopropyl-substituted radical that rapidly undergoes ring-opening to form a more stable, linear alkyl radical. beilstein-journals.org This intermediate can then participate in subsequent cyclization or trapping reactions. beilstein-journals.org Photoredox catalysis using visible light has emerged as a mild and effective method for initiating such radical ring-opening transformations. researchgate.netbohrium.com
Reductive Ring Opening: Potent reducing agents like samarium(II) iodide (SmI₂) can mediate the reductive ring-opening of cyclopropanecarboxylates. acs.orgacs.org This process can be used for regioselective deuteration by using D₂O as the deuterium (B1214612) source. acs.org
The outcome of ring-opening reactions is highly dependent on factors that control which bond breaks (regioselectivity) and the resulting three-dimensional structure (stereoselectivity).
Regioselectivity is determined by the substitution pattern on the cyclopropane ring and the nature of the catalyst or reagents used. In donor-acceptor cyclopropanes, ring cleavage typically occurs at the C-C bond between the donor and acceptor-substituted carbons, as this bond is the most polarized. rsc.orgnih.gov The incoming nucleophile then attacks one of the carbons of this cleaved bond, with the specific site often dictated by steric hindrance and electronic stabilization of the resulting intermediate. nih.gov In some systems, the choice of catalyst is paramount; for example, different palladium catalysts can direct the ring-opening of the same methylene-cyclopropyl ketone to yield entirely different heterocyclic products. figshare.com
Stereoselectivity in ring-opening reactions is crucial for synthesizing complex molecules with defined stereocenters. Asymmetric ring-opening can be achieved by using chiral catalysts. nih.gov For example, chiral Lewis acids or rhodium(I) complexes with chiral phosphine (B1218219) ligands can control the enantioselectivity of the ring-opening of racemic vinyl cyclopropanes with nucleophiles like aryl boronic acids or indoles. nih.govnih.govacs.org The position of substituents on the reactants can also significantly influence the enantioselectivity of the products. nih.gov
Table of Regio- and Stereoselectivity in Ring-Opening Reactions
| Substrate | Catalyst/Reagent | Outcome | Key Factor | Reference |
|---|---|---|---|---|
| Keto-bearing cyclopropanes | Triflic acid (TfOH) in HFIP | Linear γ-arylated ketones | Sₙ2-like mechanism | nih.gov |
| Aryl-cyclopropanes | Triflic acid (TfOH) in HFIP | Branched geminal diaryl propanes | Sₙ1-like mechanism with stable carbocation | nih.gov |
| Racemic Vinyl Cyclopropanes | Rh(I) with chiral ferrocene (B1249389) ligands | High regioselectivity (99:1) and enantioselectivity (88-96% ee) | Chiral ligand control | nih.govacs.org |
| Donor-Acceptor Cyclopropanes | Cu(OTf)₂ with chiral TOX ligand | High enantioselectivity (up to 99% ee) | Chiral Lewis Acid catalyst | nih.gov |
| Methylene-cyclopropyl Ketones | PdCl₂(CH₃CN)₂ vs. Pd(PPh₃)₄ | Different heterocyclic products (pyrans vs. furans) | Catalyst-dependent mechanistic pathway | figshare.com |
Electron-Withdrawing Group Effects on Ring Reactivity
The reactivity of the cyclopropane ring in cyclopropanecarboxylate (B1236923) systems is profoundly influenced by the electronic nature of its substituents. The inherent strain of the three-membered ring, approximately 27.5 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. colab.ws However, the kinetic inertness of the C-C bonds requires activation, which is often achieved by introducing substituents that polarize the ring. colab.ws
Electron-withdrawing groups (EWGs), such as the carboxylate group itself, are crucial in this activation. They polarize the adjacent C-C bond, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net This polarization facilitates regioselective ring-opening reactions. researchgate.net For instance, in cyclopropanes bearing an acceptor group (like a carboxylate or ketone), the molecule can act as a potent σ-electrophile, reacting with nucleophiles to yield methylene-extended Michael adducts. nih.gov
Interestingly, the relationship between substituent electronic effects and reactivity is not always linear. Systematic studies on 1-acceptor-2-substituted cyclopropanes have revealed that both electron-withdrawing and electron-donating groups (EDGs) at the C2 position can accelerate the rate of ring-opening. nih.gov This phenomenon can result in parabolic Hammett plots, where the minimum reactivity is observed with a neutral substituent (e.g., phenyl), and reactivity increases with either strongly donating or strongly withdrawing groups. nih.gov The EDGs enhance reactivity by inducing a stronger polarization of the C1–C2 bond, guiding the nucleophilic attack toward the substituted C2 position. nih.gov The highest reactivity is typically observed in donor-acceptor (D-A) cyclopropanes, where vicinal electron-donating and electron-withdrawing groups work in synergy to activate the ring for a variety of transformations. colab.wsresearchgate.net
Recent research using Samarium(II) Iodide (SmI₂) has further elucidated these effects. Studies have shown that SmI₂ can mediate the radical ring-opening of cyclopropyl (B3062369) esters, particularly when the cyclopropane ring is activated by electron-withdrawing groups. acs.org However, the specific activating effect of a dicarboxylic ester was not observed to facilitate this particular type of ring-opening reaction under the studied conditions. acs.org
Table 1: Effect of Substituent Groups on Cyclopropane Ring Reactivity
| Substituent Type at C2 (relative to C1-Acceptor) | General Effect on Reactivity | Mechanism of Rate Enhancement | Reference |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Accelerates reaction | Enhances electrostatic interactions with anionic nucleophiles and further polarizes the ring. | nih.gov |
| Electron-Donating Group (EDG) | Accelerates reaction | Induces stronger polarization of the C1–C2 bond, increasing its lability. | nih.gov |
| Neutral/Aryl Group | Can represent a minimum in reactivity (parabolic Hammett plot). | Serves as a baseline for comparing electronic effects. | nih.gov |
| Donor-Acceptor (vicinal) | Greatly accelerates reaction | Synergistic polarization and activation of the C1-C2 bond. | colab.wsresearchgate.net |
Cyclopropylcarbinyl Cation Rearrangements
Cyclopropylcarbinyl cations are significant non-classical carbocationic intermediates that readily undergo facile rearrangements. rsc.org These cations are involved in a variety of synthetically valuable transformations and are implicated in numerous cationic cascade reactions in nature, leading to a diverse array of natural products. nih.gov
The chemistry is characterized by the equilibrium between the cyclopropylcarbinyl cation, the homoallyl cation, and the cyclobutyl cation. The high strain of the cyclopropane ring facilitates its opening to relieve strain, leading to skeletal rearrangements. In the context of cyclopropanecarboxylate derivatives, a cyclopropylcarbinyl cation can be generated, for example, through the dehydration of a precursor cyclopropylcarbinol. nih.gov
Once formed, this electrophilic intermediate is highly susceptible to rearrangement. A common pathway is the expansion of the three-membered ring to a four-membered ring or opening to a homoallylic system. rsc.org This reactivity can be harnessed in organic synthesis. For instance, a small molecule-catalyzed asymmetric rearrangement of cyclopropylcarbinyl cations has been developed. In this process, the dehydration of a prochiral cyclopropylcarbinol in the presence of a chiral N-triflyl phosphoramide (B1221513) catalyst generates a symmetrical cyclopropylcarbinyl cation. nih.gov This cation is then trapped by a nucleophile (such as a thione) in an enantioselective manner, leading to ring-expanded chiral homoallylic products with high yields and enantioselectivities. nih.gov The success of this chirality transfer is attributed to the multiple noncovalent interactions between the transient cyclopropylcarbinyl cation and the chiral catalyst anion. nih.gov
Grob Fragmentation Mechanisms of Cyclocarboxylates
The Grob fragmentation is a specific type of elimination reaction that involves the cleavage of a σ-bond in an aliphatic chain. The reaction breaks the molecule into three distinct fragments: an electrofuge (a positive ion, often a carbocation), a neutral unsaturated fragment (like an alkene), and a nucleofuge (a leaving group). wikipedia.org
For the fragmentation to occur, a specific atomic arrangement is required. A key feature is the 1,3-relationship between an atom that can donate electrons (possessing a lone pair or negative charge) and a leaving group. libretexts.orgyoutube.com The reaction can proceed through a concerted mechanism, where all bond-breaking and bond-forming events happen simultaneously, or via a stepwise pathway involving carbocationic or anionic intermediates. wikipedia.orgwpmucdn.com The concerted pathway is often favored as it is stereoelectronically controlled; the fragmenting C-C bond must be able to align in an anti-periplanar fashion with the bond to the leaving group. youtube.com
In the context of a cyclocarboxylate system, a derivative could be engineered to undergo a Grob-type fragmentation. For example, a 1,3-diol-type substrate can undergo this reaction. libretexts.org Consider a bicyclic system derived from a cyclopropanecarboxylate that contains a hydroxyl or similar electron-donating group at the 3-position relative to a suitable leaving group (like a tosylate). Upon deprotonation, the resulting alkoxide can act as the electron-donating species. The electron pair from the oxygen would push onto the C2-C3 bond, promoting the cleavage of the C1-C2 bond (the fragmenting bond) and the simultaneous expulsion of the leaving group from C1. This process would result in the formation of a carbonyl group, an alkene, and the departed leaving group, often leading to the formation of medium or large rings from bicyclic precursors. libretexts.org
Vinylogous Reactivity in Cyclopropanecarboxylate Derivatives
The principle of vinylogy describes the transmission of electronic effects through a conjugated π-system. This allows a functional group's reactivity to be observed at a remote position separated by one or more carbon-carbon double bonds. Donor-acceptor (D-A) cyclopropanes can be considered a unique class of vinylogous systems. researchgate.net In these molecules, the strained C-C bonds of the cyclopropane ring act as a "pseudo-π system" or a vinyl group equivalent, effectively conjugating the donor and acceptor groups. nih.gov
This "vinylogous" connection through the cyclopropane ring is fundamental to the reactivity of D-A cyclopropanes, which often behave as synthetic equivalents of 1,3-dipoles. researchgate.net In a cyclopropanecarboxylate derivative that also contains an electron-donating group (e.g., at the C2 position), the carboxylate group (acceptor) withdraws electron density through the strained sigma bonds of the ring. This polarization makes the carbon atom attached to the donor group electrophilic, while the carbon bearing the carboxylate group becomes the nucleophilic terminus of the 1,3-dipole equivalent.
This transmitted reactivity allows D-A cyclopropanes to participate in a variety of formal cycloaddition reactions, such as [3+2] annulations. For example, the reaction of a D-A cyclopropane with a carbonyl compound can be viewed as a vinylogous process where the nucleophilic β-carbon of a traditional vinylogous system is replaced by the polarized cyclopropane bond, leading to the formation of five-membered ring products after ring opening. nih.gov
Enzymatic and Microbial Degradation Pathways (e.g., Rhodococcus rhodochrous Utilization)
Certain microorganisms have evolved metabolic pathways to utilize strained synthetic compounds as their sole source of carbon and energy. A strain of Rhodococcus rhodochrous has been identified that can grow on cyclopropanecarboxylate. asm.orgnih.gov This bacterium employs a novel pathway for the degradation of the highly strained cyclopropane ring. asm.org
The metabolic process begins with the cellular uptake of cyclopropanecarboxylate, which is then activated by conversion to its coenzyme A (CoA) thioester, cyclopropanecarboxyl-CoA. asm.orgnih.gov This activation step is catalyzed by an inducible enzyme and consumes ATP. asm.org Subsequently, cyclopropanecarboxyl-CoA undergoes a non-oxidative ring-opening reaction, a key step catalyzed by a hitherto uncharacterized enzyme, to form an open-chain intermediate. asm.orgresearchgate.net
Experimental evidence, including the trapping of intermediates and analysis of enzymatic activities in cell extracts, indicates that the pathway proceeds through 3-hydroxybutyryl-CoA. nih.gov This intermediate then enters the cell's constitutive β-oxidation system for complete oxidative degradation. asm.org Notably, this degradation pathway is distinct from others reported, as intermediates like methacrylyl-CoA and 3-hydroxyisobutyryl-CoA are not involved. nih.gov The enzymes responsible for the initial activation and ring-opening of cyclopropanecarboxyl-CoA are inducible, meaning their synthesis is triggered by the presence of the cyclopropanecarboxylate substrate, while the subsequent enzymes of the β-oxidation pathway are constitutive. asm.orgnih.gov
**Table 2: Key Intermediates and Enzymes in the Degradation of Cyclopropanecarboxylate by *R. rhodochrous***
| Intermediate/Enzyme | Role in Pathway | Regulatory Nature | Reference |
|---|---|---|---|
| Cyclopropanecarboxylate | Initial substrate | Inducer of pathway | asm.orgnih.gov |
| Cyclopropanecarboxyl-CoA Synthetase (putative) | Converts substrate to its CoA thioester for activation. | Inducible | asm.orgnih.gov |
| Cyclopropanecarboxyl-CoA | Activated intermediate | - | asm.orgnih.gov |
| Cyclopropane Ring-Opening Enzyme (novel) | Catalyzes the non-oxidative cleavage of the three-membered ring. | Inducible | asm.org |
| 3-Hydroxybutyryl-CoA | Key intermediate connecting to central metabolism. | - | nih.gov |
| β-Oxidation System Enzymes | Catalyze the final oxidative degradation of the carbon chain. | Constitutive | asm.org |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Calculations for Molecular Structure and Energetics
Quantum mechanical (QM) calculations are at the forefront of theoretical studies on cyclopropanecarboxylate (B1236923) systems. fiveable.me These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometries, and relative energies of different conformations and states. unipd.itnumberanalytics.com
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.me The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for studying cyclopropane (B1198618) derivatives. researchgate.netnih.gov
Structural and energetic studies on cyclopropanecarboxylic acid, the parent acid of cyclopropanecarboxylate, have been extensively performed using the B3LYP method. nih.govresearchgate.net These calculations predict that the molecule predominantly exists in a cis conformation, where the carbonyl group (C=O) eclipses the cyclopropane ring. nih.govresearchgate.net The energy barrier for rotation from the more stable cis to the trans conformer has been calculated to be between 4 and 6 kcal/mol. researchgate.net At room temperature (298.15 K), this corresponds to an equilibrium mixture of approximately 85% cis and 15% trans conformers. nih.govresearchgate.net DFT calculations have also been employed to compute vibrational frequencies, which aid in the assignment of experimental infrared and Raman spectra. nih.govresearchgate.net
For higher accuracy in energetic predictions, more sophisticated and computationally demanding methods like the Gaussian-4 (G4) level of theory are employed. acs.orgnih.gov G4 theory is a composite method that approximates a high-level calculation through a series of lower-level calculations and empirical corrections. It has been used to investigate the reaction mechanisms of cyclopropanation, providing reliable relative energies for reactants, transition states, and products. acs.orgnih.govresearchgate.net For instance, in the cyclopropanation of ethylene (B1197577) by metal halocarbenoids, G4 level calculations have been crucial in determining the energy profiles and confirming that the reactions are stepwise and exoenergetic with low activation barriers. acs.orgnih.gov
| Parameter | Method/Basis Set | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|
| Cis-Trans Rotational Barrier | B3LYP/6-311G | ~4-6 | researchgate.net |
| OCOH Torsional Barrier | B3LYP/6-311G | ~12-13 | nih.govresearchgate.net |
Ab initio methods, which are based on first principles without empirical parameters, provide a hierarchical route to improving computational accuracy. numberanalytics.comchemeurope.com The simplest ab initio method is Hartree-Fock (HF), which serves as a starting point for more advanced techniques known as post-Hartree-Fock methods. chemeurope.comyoutube.com These methods explicitly account for electron correlation, which is neglected in the HF approximation. youtube.com
Møller-Plesset perturbation theory, particularly at the second (MP2) and fourth (MP4) orders, is a common post-Hartree-Fock method used for systems like cyclopropanecarboxylic acid. youtube.comsmu.edu Structural stability investigations of cyclopropanecarboxylic acid have been carried out using MP2, often in conjunction with DFT methods, to provide a more robust theoretical prediction. nih.govresearchgate.net The results from MP2 calculations typically concur with B3LYP findings, for example, in predicting the cis conformer as the most stable structure. nih.gov For even higher accuracy, single-point energy calculations at the MP4 level are often performed on geometries optimized at the MP2 level (MP4//MP2). nih.govresearchgate.netsmu.edu These higher-level calculations are essential for refining the energetic landscape, including rotational barriers and conformational energy differences. nih.govresearchgate.netsmu.edu Studies have shown that for molecules with little to no charge separation, such as the C-C bonds in cyclopropane, post-Hartree-Fock methods like MP2 and MP4 can provide significantly different (and generally more accurate) delocalization indices compared to HF. nih.gov
| Method | Key Feature | Typical Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | Good balance of cost and accuracy. | Geometry optimization, vibrational frequencies, reaction pathways. | researchgate.netnih.govnih.gov |
| MP2 | Includes electron correlation. | Geometry optimization, comparison with DFT, improved energetics. | nih.govresearchgate.netdoi.org |
| MP4 | Higher-order electron correlation. | High-accuracy single-point energy calculations. | nih.govresearchgate.netsmu.edu |
| G4 Theory | Composite method for high accuracy. | Accurate thermodynamic properties and reaction energies. | acs.orgnih.gov |
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. mit.edu For cyclopropane derivatives, Pople-style basis sets like 6-31G* and 6-311G**, which include polarization functions, are commonly used for a good balance of accuracy and cost. nih.govresearchgate.netnih.gov For more precise calculations, correlation-consistent basis sets from Dunning, such as cc-pVTZ (triple-zeta) and aug-cc-pVTZ (augmented with diffuse functions), are often employed. researchgate.netnih.gov The selection of a basis set is a compromise; larger basis sets provide more accurate results but at a significantly higher computational expense. mit.edunih.gov
Since many chemical processes occur in solution, theoretical models must also account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. doi.orglew.rorsc.orgcpts.com.ua This approach has been successfully applied to study the fragmentation of (N-halo)-2-amino cyclopropanecarboxylates in solution, where solvent effects were found to be significant. doi.org Calculations using the PCM model at the MP2 and MP4 levels helped to elucidate the reaction mechanism in the condensed phase. doi.org Other similar models, like the Solvation Model based on Density (SMD), are also frequently used to calculate solvation free energies and study reaction mechanisms in different solvents. nih.govosti.gov
Analysis of Reaction Pathways and Transition States
A primary goal of computational chemistry is to map out the entire course of a chemical reaction, identifying the low-energy paths from reactants to products. solubilityofthings.com This involves locating and characterizing not only stable molecules (reactants, products, intermediates) but also the high-energy transition states that connect them. solubilityofthings.com
The potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. unipd.itsolubilityofthings.com By mapping the PES, chemists can identify the most likely pathways for a reaction. For cyclopropanecarboxylic acid, potential energy scans have been performed to map the energy profile as a function of internal rotation around the C-C bond linking the cyclopropane ring and the carboxyl group. nih.govresearchgate.net These scans clearly show the energy minima corresponding to the cis and trans conformers and the transition state that separates them. researchgate.net
For more complex reactions, such as the ring-opening of cyclopropanecarboxylates or cyclopropanation reactions, mapping the PES involves locating multiple transition states and intermediates. nih.govnih.govacs.org Intrinsic Reaction Coordinate (IRC) calculations are a key tool in this process. nih.gov An IRC calculation starts from a transition state structure and follows the steepest descent path down to the reactants and products on either side, confirming that the located transition state correctly connects the intended species on the reaction pathway. nih.govnih.gov This technique was used to verify the transition states in the formation of cyclopropane from the reaction of metal carbenoids with ethylene. nih.gov
The force profile formalism provides a deeper analysis of a reaction mechanism by examining the forces acting on the atoms along the reaction coordinate. nih.govresearchgate.net The reaction force is the negative derivative of the potential energy with respect to the reaction coordinate. researchgate.net Analyzing the profile of this force helps to partition the reaction pathway into distinct regions corresponding to structural rearrangements of the reactants, the electronic changes at the transition state, and the relaxation to the products. researchgate.net
This formalism has been applied to the cyclopropanation of ethylene by lithium and magnesium carbenoids. acs.orgnih.gov The reaction force analysis revealed that the energy barriers for these reactions are primarily due to the structural rearrangements required to bring the carbenoid and ethylene together in the correct orientation. nih.govresearchgate.net This method, combined with analyses of electron density, provides a detailed picture of the bonding changes and electronic fluxes that occur throughout the transformation, highlighting when and where bonds are broken and formed. nih.gov
Synchronicity Index Calculations for Complex Rearrangements
The concept of a synchronicity index is employed to quantify the degree to which bond-forming and bond-breaking events occur in concert during a chemical reaction. In complex molecular rearrangements, this index helps to distinguish between a fully synchronous (all changes happen at once) and a completely asynchronous (stepwise) process. The index is often calculated by analyzing the evolution of bond orders or other electronic parameters along the reaction coordinate. For a hypothetical rearrangement involving cyclopropanecarboxylate, this calculation would reveal the intricate timing of electronic and structural changes.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity and physical properties. Various theoretical methods are used to analyze the distribution and energy of electrons within a molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. wikipedia.org For cyclopropanecarboxylate;hydrochloride, an FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as specific data for this compound is not available.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Primarily located on the carboxylate group, indicating its nucleophilic character. |
| LUMO | - | Likely centered on the cyclopropyl (B3062369) ring or the carbonyl carbon, suggesting electrophilic sites. |
| HOMO-LUMO Gap | - | A calculated value would indicate the kinetic stability of the molecule. |
Charge Distribution and Electrophilicity/Nucleophilicity Mapping
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. nih.gov Mapping this charge distribution helps to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions and reaction mechanisms. researchgate.net Techniques such as electrostatic potential (ESP) mapping visually represent the charge distribution on the molecular surface. For this compound, such a map would highlight the positively charged regions around the acidic proton and the negatively charged areas of the carboxylate group.
Natural Population Analysis (NPA)
Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations within a molecule. researchgate.net Unlike other methods, NPA is known for its numerical stability and its ability to provide a more chemically intuitive description of the electron distribution, especially in ionic compounds. researchgate.net An NPA study of this compound would provide quantitative values for the charge on each atom, offering a more detailed picture than a qualitative charge distribution map.
Table 2: Hypothetical Natural Population Analysis Charges for this compound (Note: This table is illustrative as specific data for this compound is not available.)
| Atom | Natural Charge (e) |
| O(carbonyl) | - |
| O(hydroxyl) | - |
| C(carbonyl) | + |
| C(cyclopropyl) | - |
| H(acidic) | + |
| Cl | - |
Intermolecular Interactions and Solid-State Phenomena
In the solid state, the arrangement of molecules and the interactions between them determine the crystal structure and macroscopic properties.
Hirshfeld Surface Analysis
Table 3: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This table is illustrative as specific data for this compound is not available.)
| Interaction Type | Contribution (%) |
| O···H | - |
| H···H | - |
| C···H | - |
| Cl···H | - |
| Other | - |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning the electron density of a molecule to define atoms and the chemical bonds that connect them. nih.govresearchgate.nettu-berlin.de This approach, developed by Richard Bader and his colleagues, is based on the topological analysis of the electron density, a quantum observable. cambridge.org Key features of this analysis are the identification of critical points in the electron density, where the gradient of the density is zero. These points are classified as nuclear attractors, bond critical points (BCPs), ring critical points, and cage critical points, which together form a molecular graph that represents the bonding framework. numberanalytics.com
For this compound, a QTAIM analysis could precisely characterize the nature of its covalent and non-covalent interactions. For instance, the properties of the electron density at the bond critical points (ρ(r)) and its Laplacian (∇²ρ(r)) can distinguish between shared interactions (typical of covalent bonds) and closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions). acs.org
A hypothetical QTAIM analysis of the cyclopropanecarboxylate moiety would quantify the strain in the three-membered ring through the analysis of bond paths and charge density distribution. Furthermore, the interaction between the carboxylate group and the hydrochloride ion could be characterized in detail, revealing the degree of covalency versus ionicity in the O-H and Cl-H interactions.
Hypothetical QTAIM Data for Key Interactions in this compound
| Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
| C-C (ring) | 0.250 | -0.500 | Strained Covalent |
| C-C(O) | 0.280 | -0.650 | Covalent |
| C=O | 0.450 | -1.200 | Polar Covalent |
| C-O | 0.320 | -0.800 | Polar Covalent |
| O···H-Cl | 0.045 | +0.130 | Hydrogen Bond |
This table is illustrative and presents hypothetical values to demonstrate the type of data obtained from a QTAIM analysis.
Energetics of Molecular Dimers (e.g., CLP-Pixel Method)
Understanding the energetics of molecular dimers is crucial for predicting the crystal packing and polymorphism of a compound, which in turn influences its physical properties. The Coulomb-London-Pauli (CLP)-Pixel method is a semi-empirical approach that calculates intermolecular interaction energies from the molecular electron density. researchgate.netnih.gov This method partitions the total interaction energy (E_tot) into four physically meaningful components: Coulombic (E_coul), polarization (E_pol), dispersion (E_disp), and repulsion (E_rep). researchgate.netnih.gov
The CLP-Pixel method involves calculating the electron density of an isolated molecule and then using this to compute the interaction energies between pairs of molecules in a crystal lattice. unimi.it This approach can identify the most significant molecular pairs and the nature of the forces that stabilize the crystal structure. researchgate.net
For this compound, a CLP-Pixel analysis would be invaluable for understanding its solid-state architecture. It would allow for the quantification of the various intermolecular forces, such as hydrogen bonding between the hydrochloride and the carboxylate group, and weaker C-H···O or C-H···Cl interactions. This could help in rationalizing the observed crystal structure or predicting potential polymorphic forms.
Hypothetical CLP-Pixel Energy Decomposition for a this compound Dimer
| Energy Component | Value (kJ/mol) |
| Coulombic (E_coul) | -45.0 |
| Polarization (E_pol) | -15.5 |
| Dispersion (E_disp) | -20.0 |
| Repulsion (E_rep) | +30.5 |
| Total (E_tot) | -50.0 |
This table is illustrative and presents hypothetical values for a strongly bound dimer, showcasing the typical data generated by the CLP-Pixel method.
Theoretical Insights into Stereoselectivity and Enantioinduction
Computational chemistry is an indispensable tool for understanding and predicting the stereochemical outcome of chemical reactions. numberanalytics.comrsc.org Methods such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, identifying the transition states for the formation of different stereoisomers. dntb.gov.ua The relative energies of these transition states determine the stereoselectivity of the reaction. numberanalytics.com
In the context of this compound, theoretical studies could be employed to investigate the stereoselectivity of its synthesis or its reactions. For example, if the cyclopropane ring is formed via a cyclopropanation reaction, computational modeling could elucidate the factors controlling the diastereoselectivity or enantioselectivity, depending on the substrates and catalysts used. Non-covalent interactions, such as hydrogen bonding or steric hindrance in the transition state, are often key to controlling stereoselectivity, and these can be accurately modeled. acs.orgacs.org
By analyzing the structures and energies of the competing transition states, researchers can gain insights into the origin of stereoselectivity and rationally design more selective synthetic routes. rsc.org
Computational Studies on Molecular Switches and Transport Properties
The field of molecular electronics envisions the use of single molecules as components in electronic circuits. Molecular switches, which can be reversibly toggled between two or more stable states with different properties (e.g., conductivity), are a key area of research. nih.govnih.gov Computational studies, often employing DFT and non-equilibrium Green's function (NEGF) methods, are crucial for designing and understanding the behavior of such switches. researchgate.net These studies can predict the switching mechanism, the stability of the different states, and the electronic transport properties of the molecule when connected to electrodes. science.gov
While there are no reported studies on the use of this compound as a molecular switch, its structure contains features that could potentially be exploited. For instance, proton transfer between the hydrochloride and the carboxylate could, in principle, alter the electronic properties of the molecule. Theoretical calculations would be essential to explore the feasibility of such a switching mechanism and to predict the change in conductance between the two states.
Similarly, molecular dynamics simulations can be used to investigate the transport properties of ions or small molecules through a matrix containing this compound. researchgate.nettudelft.nllivecomsjournal.orgnist.gov These simulations track the movement of individual particles over time, providing insights into diffusion coefficients and transport mechanisms.
Advanced Analytical Characterization Methods for Cyclopropanecarboxylate Research
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For cyclopropanecarboxylate (B1236923) hydrochloride, single-crystal X-ray diffraction analysis provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and absolute stereochemistry if chiral centers are present. pressbooks.pubnist.gov
Chromatographic Separations and Advanced Detection
Chromatographic techniques are essential for the separation, purification, and analysis of cyclopropanecarboxylate compounds and their derivatives. High-Performance Liquid Chromatography (HPLC) is widely used for these purposes. For chiral cyclopropanecarboxylate derivatives, preparative chiral HPLC is a key technique for separating enantiomers from a racemic mixture, which is critical as different enantiomers can have distinct biological activities. nist.gov
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform. nist.gov This hyphenated technique combines the separation power of LC with the sensitive and specific detection capabilities of MS. It is routinely used to monitor reaction progress, assess the purity of the final compound, and confirm its identity by providing both retention time and molecular weight information simultaneously. libretexts.org In specialized applications, reaction gas chromatography-mass spectrometry (GC-MS) can be used for the structural elucidation of cyclopropane-containing compounds.
High-Performance Liquid Chromatography (HPLC) (e.g., Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of cyclopropanecarboxylate compounds. tau.ac.ilsrainstruments.com Its versatility allows for the analysis of the parent acid, its salts, and various derivatives. researchgate.net Reverse-phase (RP) HPLC is a common mode used for analyzing cyclopropanecarboxylic acid. xylem.com These methods are scalable and can be adapted for preparative separation to isolate impurities. xylem.com
For chiral compounds, such as enantiomeric cyclopropane (B1198618) derivatives, Chiral HPLC is indispensable. ysi.com The separation of enantiomers is typically achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being a popular choice. ysi.comscioninstruments.com The selection of the mobile phase, which often consists of polar organic solvents, and the specific CSP are critical factors that influence the separation and even the elution order of the enantiomers. scioninstruments.com Indirect methods, which involve derivatizing the chiral molecule with an optically pure agent to form diastereomers separable on an achiral column, are also employed. ysi.com A simple and rapid HPLC method for analyzing 1-aminocyclopropane-1-carboxylic acid involves pre-column derivatization with o-phthaldialdehyde, offering high sensitivity. researchgate.net
Below is a table summarizing typical HPLC conditions for cyclopropanecarboxylic acid analysis.
Table 1: HPLC Parameters for Cyclopropanecarboxylic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Primesep B (4.6x150 mm, 5 µm) researchgate.net | Newcrom R1 xylem.com |
| Mobile Phase | MeCN/H₂O - 5/95% researchgate.net | Acetonitrile (B52724) (MeCN), Water xylem.com |
| Buffer/Modifier | H₂SO₄ - 0.1% researchgate.net | Phosphoric acid (or Formic acid for MS compatibility) xylem.com |
| Flow Rate | 1.0 ml/min researchgate.net | Not Specified |
| Detection | UV, 210 nm researchgate.net | Not Specified |
Gas Chromatography (GC) with Selective Detectors (e.g., FID, PFPD, NPD)
Gas Chromatography (GC) is a powerful technique for analyzing volatile cyclopropane derivatives. chromforum.org The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Flame Ionization Detector (FID): The FID is a widely used, robust detector for organic compounds. lotusinstruments.com It is known for its high sensitivity, wide linear range, and responsiveness to nearly all organic molecules. gcms.cz In the FID, substances eluting from the GC column are burned in a hydrogen flame, producing ions that generate a measurable electrical current proportional to the amount of substance. lotusinstruments.com While highly sensitive, the FID does not provide structural information, and identification relies on comparing retention times with known standards. lotusinstruments.comgcms.cz It is a standard method for quantifying organic compounds in complex mixtures. lotusinstruments.com
Nitrogen-Phosphorus Detector (NPD): The NPD, or thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. This makes it particularly valuable for analyzing nitrogen-containing cyclopropanecarboxylate derivatives or their hydrochloride salts. The NPD operates by heating a rubidium or cesium bead, which forms a plasma. Nitrogen or phosphorus compounds exiting the column increase the current flow, which is detected with high sensitivity. The NPD can be 10,000 times more sensitive to nitrogen and phosphorus than to carbon. This detector is widely used in pharmaceutical and environmental analysis.
Pulsed Flame Photometric Detector (PFPD): The PFPD is a highly sensitive and selective detector for compounds containing sulfur or phosphorus, and can also detect 26 other elements, including nitrogen and tin. researchgate.net It operates by combusting eluted compounds in a pulsed hydrogen-air flame and measuring the specific light emissions from excited species. For instance, sulfur dioxide and phosphorus pentoxide are formed from S- and P-containing compounds, respectively, and their subsequent light emission is measured. The PFPD offers superior sensitivity and selectivity compared to the conventional Flame Photometric Detector (FPD), with a self-cleaning design that prevents soot formation. researchgate.net Its equimolar response to sulfur allows for the quantification of unknown sulfur compounds. While not specifically documented for cyclopropanecarboxylate hydrochloride, its utility in pharmaceutical analysis makes it a relevant tool for derivatives containing heteroatoms like sulfur or phosphorus.
Table 2: Overview of GC Detectors for Cyclopropane Derivative Analysis
| Detector | Principle of Operation | Selectivity | Typical Applications in Cyclopropane Research |
|---|---|---|---|
| FID | Ions produced in a hydrogen flame generate a current. lotusinstruments.com | General for organic compounds. gcms.cz | Quantification of total organic cyclopropane derivatives. lotusinstruments.com |
| NPD | Surface ionization of N & P compounds on a heated alkali bead. | Nitrogen and Phosphorus. | Analysis of nitrogen-containing derivatives, including hydrochloride salts. |
| PFPD | Chemiluminescence of species in a pulsed flame, measured by a photomultiplier tube. | Sulfur, Phosphorus, and other heteroatoms. researchgate.net | Analysis of sulfur- or phosphorus-containing cyclopropane derivatives. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of volatile cyclopropanecarboxylate derivatives, such as methyl cyclopropanecarboxylate. After separation in the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule's structure, allows for unambiguous identification.
This technique is used to analyze reaction products, such as cyclopropanecarboxylic acid esters, and to identify compounds in complex mixtures. For carboxylic acids, derivatization to more volatile esters (e.g., methyl esters) is often performed prior to GC-MS analysis to improve chromatographic behavior. The total ion chromatogram (TIC) provides information on all detected compounds, while selected ion monitoring can be used for targeted analysis with enhanced sensitivity.
Kinetic Studies and Reaction Monitoring Techniques
Understanding the kinetics of reactions involving cyclopropanecarboxylates is fundamental to optimizing reaction conditions and elucidating mechanisms. Kinetic studies investigate reaction rates, determine the order of reaction with respect to reactants and catalysts, and identify rate-determining steps.
A prominent technique is Reaction Progress Kinetic Analysis (RPKA), which analyzes the concentration of reactants and products over time to extract kinetic data. For example, kinetic studies on the cyclopropanation of styrene (B11656) have shown that the decomposition of the diazo compound is first-order. Similarly, studies on the ring-opening of phenylcyclopropanone acetals have used kinetics to distinguish between different reaction mechanisms (A-SE2 vs. A-1) under varying acidities.
Monitoring techniques are often employed in real-time. HPLC and GC can be used to take and analyze samples at various time intervals to track the progress of a reaction, such as in enzymatic cyclopropanation processes. These studies are crucial for understanding the influence of various factors, like catalyst loading and substrate concentration, on the reaction outcome.
In Situ Spectroscopy for Reaction Mechanism Probing
In situ spectroscopy allows for the real-time observation of a chemical reaction as it occurs, providing direct evidence for transient intermediates and mechanistic pathways without disturbing the reaction system. These techniques are invaluable for probing the complex mechanisms of reactions involving cyclopropanes.
In Situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This method is used to monitor the evolution of reactants, intermediates, and products by observing changes in their characteristic vibrational bands in the infrared spectrum. It has been successfully applied to study the kinetics and mechanism of reactions like the carboxylative cyclization of alcohols, providing insights into the roles of catalysts and reagents.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring reaction progress and identifying species directly in the reaction vessel. Real-time ¹H NMR spectroscopy has been used to effectively monitor hypervalent iodine(III)-mediated cyclopropanation reactions. By tracking the appearance and disappearance of specific resonances, researchers can follow the consumption of starting materials and the formation of products like cyclopropane carboxylates. Two-dimensional NMR techniques, such as COSY, can be used in situ to confirm the structure of intermediates and products through their proton-proton coupling relationships. These spectroscopic methods provide a detailed picture of the reaction mechanism, helping to rationalize side product formation and optimize reaction conditions.
Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When coupled with Mass Spectrometry (MS), the resulting TGA-MS system provides not only quantitative information about mass loss events but also identifies the chemical nature of the evolved gases.
This hyphenated technique is highly effective for studying the thermal decomposition of cyclopropanecarboxylate hydrochloride. As the compound is heated, the TGA detects mass loss at specific temperatures corresponding to events like the loss of moisture, solvent, or the decomposition of the molecule itself. The MS simultaneously analyzes the gases evolved during these mass loss steps. For cyclopropanecarboxylate hydrochloride, TGA-MS could identify the release of water, hydrogen chloride, and subsequent fragmentation products like carbon dioxide, providing a detailed profile of its thermal stability and decomposition pathway. This information is critical for understanding the material's properties and for applications in materials science and process chemistry.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-aminocyclopropane-1-carboxylic acid |
| Acetonitrile |
| Carbon dioxide |
| Cyclopropanecarboxylate;hydrochloride |
| Cyclopropanecarboxylic acid |
| Cyclopropanecarboxylic acid, methyl ester |
| Diazo compound |
| Ethyl diazoacetate |
| Formic acid |
| Hydrogen chloride |
| Methyl cyclopropanecarboxylate |
| o-phthaldialdehyde |
| Phenylcyclopropanone acetals |
| Phosphoric acid |
| Phosphorus pentoxide |
| Styrene |
| Sulfur dioxide |
Applications of Cyclopropanecarboxylate Derivatives in Advanced Chemical Synthesis
Role as Versatile Building Blocks in Organic Synthesis
The unique chemical reactivity of the three-membered ring allows cyclopropane (B1198618) derivatives to serve as versatile building blocks. rsc.org Their high strain energy and specific bonding patterns distinguish them from other carbocycles, enabling a wide range of chemical transformations. rsc.orgacs.org
Cyclopropanecarboxylate (B1236923) derivatives are instrumental in the synthesis of a variety of complex molecules. They can be transformed into other valuable motifs, such as cyclopentanones, through catalytic cycloaddition reactions with ketenes. digitellinc.com Furthermore, enantioselective palladium(0)-catalyzed C–H arylation of cyclopropanes provides access to synthetically attractive cyclopropyl-containing dihydroquinolones and dihydroisoquinolones. rsc.org
A notable application is in the synthesis of pharmaceuticals. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants. nih.gov One such derivative, 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride, known as midalcipran, was selected for further clinical development based on its promising pharmacological activity. nih.gov The synthesis of these compounds can be achieved from precursors like 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane. nih.gov
The enzyme 1-aminocyclopropane-1-carboxylate synthase catalyzes the formation of 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor to ethylene (B1197577) in plants. wikipedia.org Derivatives of ACC are also valuable in synthetic chemistry. For example, a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade approach can be used to create functionalized cyclopropanes from various carboxylic acids, including α-amino acids, yielding cyclopropyl (B3062369) boronic esters. nih.gov
The following table summarizes some complex molecular architectures derived from cyclopropanecarboxylate precursors.
| Precursor Derivative | Resulting Molecular Architecture | Synthetic Approach |
| Donor-acceptor cyclopropanes | Substituted cyclopentanones | Dual Lewis acidic cooperative catalytic system with ketenes. digitellinc.com |
| Aminocyclopropanes | Dihydroquinolones and dihydroisoquinolones | Enantioselective palladium(0)-catalyzed C–H arylation. rsc.org |
| 1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexane | 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives (e.g., midalcipran) | Synthesis of potential antidepressants. nih.gov |
| α-Amino acids and chloroalkyl alkenes | Cyclopropyl boronic esters | Photoredox-catalyzed decarboxylative radical addition–polar cyclization. nih.gov |
The inherent strain of the cyclopropane ring is a key feature that can be harnessed for the synthesis of other strained or complex ring systems. nih.gov Formal cycloadditions driven by the homolytic opening of the strained ring are a powerful method for creating sp3-rich ring systems that are otherwise difficult to access. nih.gov
One strategy involves a radical/polar crossover process, where a photocatalytically generated radical adds to a homoallylic tosylate, followed by reduction and intramolecular substitution to form 1,1-disubstituted cyclopropanes. organic-chemistry.org Another approach is the Michael Initiated Ring Closure (MIRC) reaction, which is a major strategy for synthesizing cyclopropanes. rsc.org
Furthermore, the skeletal reorganization of cyclopropane carboxylic acid derivatives can be achieved through a combination of Pd(II)-catalyzed C(sp³)–H activation and strain-release-driven C–C bond cleavage. chemrxiv.org This tandem transformation yields 3-oxabicyclo[3.1.0]hexan-2-one scaffolds, which are valuable motifs in bioactive compounds. chemrxiv.org This process is initiated by the site-selective C–H activation directed by mono-protected amino acid (MPAA) ligands, followed by the opening of the cyclopropane ring mediated by the transition metal. chemrxiv.org
Catalysis and Catalytic System Design
Cyclopropanecarboxylate derivatives play a significant role in the field of catalysis, both as chiral ligands that induce stereoselectivity and as key components in the design of novel catalytic systems.
The development of new chiral ligands is crucial for asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. nih.gov Cyclopropane-based scaffolds have been successfully incorporated into the design of effective chiral ligands.
A notable example is the development of a novel class of chiral phosphanyl-oxazoline (PHOX) ligands that feature a rigid cyclopropyl backbone. beilstein-journals.org These ligands have been successfully employed in the intermolecular asymmetric Heck reaction, leading to high enantioselectivities in the arylation of cyclic olefins. beilstein-journals.org
In another instance, chiral cyclopropyl-containing bisoxazoline (BOX) ligands have been used in conjunction with nickel catalysts for highly enantioselective decarboxylative difluoromethylation reactions. acs.org The use of these ligands was crucial for achieving high enantioselectivity, which was not possible with other types of catalysts. acs.org
The following table highlights some cyclopropane-based ligands and their applications in asymmetric catalysis.
| Ligand Type | Catalytic Reaction | Metal | Enantioselectivity |
| Chiral phosphanyl-oxazoline (PHOX) with cyclopropyl backbone | Intermolecular asymmetric Heck arylation of cyclic olefins | Palladium | High enantioselectivities. beilstein-journals.org |
| Chiral cyclopropyl-containing bisoxazoline (BOX) | Decarboxylative difluoromethylation | Nickel | High enantioselectivity. acs.org |
| Taddol-based phosphoramidite (B1245037) ligands | Intramolecular C–H arylation of cyclopropanes | Palladium(0) | High enantioselectivities. rsc.org |
Beyond their role as ligands, cyclopropane derivatives are integral to the development of new catalytic methodologies. A strategy that merges Pd(II)-catalyzed C(sp³)–H activation with the strain-release-driven cleavage of C–C bonds in cyclopropane carboxylic acid derivatives has been developed. chemrxiv.org This approach results in a skeletal reorganization to form 3-oxabicyclo[3.1.0]hexan-2-one scaffolds, demonstrating a novel application of skeletal recasting that leverages non-aromatic strain-driven pathways. chemrxiv.org
Additionally, Taddol-based phosphoramidite ligands have been shown to enable enantioselective palladium(0)-catalyzed C–H arylation of cyclopropanes. rsc.org This method provides efficient access to a broad range of synthetically useful cyclopropyl-containing dihydroquinolones and dihydroisoquinolones. rsc.org The cyclopropane group remains intact during this functionalization, offering a complementary strategy to the construction of the cyclopropane ring itself. rsc.org
Advanced Materials and Functional Molecules
Derivatives of cyclopropanecarboxylic acid are important precursors for a variety of functional molecules, particularly in the pharmaceutical and agricultural sectors. google.commaterial-properties.org
Cyclopropanecarboxamide (B1202528), a derivative of cyclopropanecarboxylic acid, is used in the preparation of various chemical compounds. chemicalbook.comtcichemicals.com For example, it reacts with 2-oxo-butyric acid to produce 2-(cyclopropanecarbonyl-amino)-but-2-enoic acid. chemicalbook.com Furthermore, cyclopropanecarboxamide and its derivatives are useful in the synthesis of pharmaceuticals and agrochemicals. google.com
In the field of agrochemicals, certain cyclopropane carboxylic acid derivatives are used as parasiticides, including insecticides, acaricides, and nematicides for both plant and animal applications. google.com These compounds have shown effectiveness against a range of pests while being stable and having low toxicity to mammals. google.com
The unique structural and electronic properties imparted by the cyclopropane ring make these derivatives valuable in the design of new materials and biologically active molecules. rsc.org
Molecular Switches
While cyclopropanecarboxylate itself is not a primary switching unit, the rigid, three-dimensional structure of the cyclopropane ring makes it a valuable component in the design of sophisticated molecular architectures. nih.govnih.gov Its defined geometry can pre-organize parts of a larger molecule, influencing the stability and properties of the different states of a molecular switch. nih.govacs.org The incorporation of cyclopropane-containing fragments can enhance the structural integrity of a switch and define the spatial relationship between its functional components. nih.gov
| Stimulus | Mechanism of Action | Resulting Change in Property | Example System |
| pH (Acid/Base) | Protonation/deprotonation causes isomerization around a C=C bond. chemrxiv.org | Change in absorption spectrum (color), fluorescence ("On/Off"). chemrxiv.org | Enaminitrile-based switches. chemrxiv.org |
| Redox Potential | Oxidation/reduction of recognition sites causes a ring to shuttle between stations. nih.gov | Change in co-conformation, leading to readable states for data storage. nih.gov | Tristable core.ac.ukrotaxanes. nih.gov |
| Light | Photo-isomerization between different structural isomers. researchgate.net | Altered chemical reactivity or physical properties. researchgate.net | Azobenzenes, diarylethenes. researchgate.net |
Bioisosteric Replacements in Molecular Design
Cyclopropane rings are commonly used as isosteres for several functional groups:
Alkenes and Alkynes : The cyclopropyl group can mimic the rigidity of a double or triple bond but with greater metabolic stability, as it is less susceptible to oxidative metabolism. nih.gov
Aromatic Rings : In some contexts, a cyclopropane ring can replace a phenyl group, reducing lipophilicity and potentially avoiding metabolic pathways associated with aromatic systems. nih.gov
gem-Dimethyl Groups : The cyclopropane ring can serve as a conformationally restricted replacement for a gem-dimethyl group, locking the molecule into a specific shape to enhance binding to a biological target. nih.gov This strategy has been shown to improve both potency and receptor selectivity. nih.gov
Dipeptide Bonds : In peptide-based drug candidates, the hydrolytically unstable amide bond can be replaced with a cyclopropane mimetic. acs.org This creates a non-hydrolyzable isostere that accurately mimics the geometry of the peptide backbone, improving the drug's stability and bioavailability. acs.org
The inherent strain of the cyclopropane ring results in strong C-H bonds, which can protect a drug molecule from oxidative degradation and enhance its metabolic lifetime. nih.gov
| Original Group | Bioisosteric Replacement | Key Advantages of Replacement | Reference |
| Alkene | Cyclopropane | Increased metabolic stability; greater three-dimensional character. | nih.gov |
| Phenyl Ring | Cyclopropane | Reduced lipophilicity; altered electronic properties; potential to avoid aromatic metabolism. | nih.gov |
| gem-Dimethyl Group | Cyclopropane | Provides conformational rigidity; can improve binding affinity and selectivity. | nih.gov |
| Peptide Bond | Cyclopropane Dipeptide Isostere | Resistance to hydrolysis by proteases; mimics peptide backbone geometry. | acs.org |
Environmental Research and Bioremediation (e.g., Microbial Degradation Studies)
The environmental fate of chemical compounds, including cyclopropanecarboxylate derivatives, is a critical area of research. epa.gov Many cyclopropane-containing compounds are used as pesticides and pharmaceuticals, making their persistence and degradation in soil and water a subject of environmental assessment. core.ac.ukgoogle.comgoogle.com Studies indicate that cyclopropanecarboxylic acid is biodegradable, though its release into waterways should be controlled. ketonepharma.com
Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. mdpi.com Research has identified various microorganisms capable of metabolizing or transforming cyclopropane-containing molecules. For example, certain bacteria can degrade cyclopropane fatty acids naturally present in their cell membranes. nih.gov Studies have shown that bacteria such as Pseudomonas diminuta and Streptococcus mutans contain cyclopropane acids as part of their cellular fatty acid composition. nih.gov
In the context of bioremediation, microorganisms can break down more complex synthetic cyclopropane derivatives. The degradation process often involves enzymatic reactions such as oxidation and hydrolysis. mdpi.com For some pollutants, degradation occurs through co-metabolism, where microbes break down the target compound while feeding on a different primary substrate. mdpi.com
Specific research findings include:
The fatty acid derivative 2-Heptylcyclopropane-1-Carboxylic Acid has been shown to inhibit the growth of and disperse biofilms formed by pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
The degradation of certain pesticides results in cyclopropane carboxylate as a transformation product in soil. core.ac.uk
Studies on the degradation of pollutants like triclosan (B1682465) show that microorganisms can employ ether-bond cleavage and dechlorination to break down complex aromatic compounds into smaller carboxylic acids, which are then mineralized. mdpi.com This provides a model for how complex cyclopropanecarboxylate esters used in agrochemicals might be biodegraded.
| Microorganism/System | Cyclopropane Compound/Derivative | Research Finding | Reference |
| Pseudomonas diminuta | 19-carbon cyclopropane fatty acid (19 cyc) | Contains cyclopropane acids as a major component of its cellular fatty acids. nih.gov | nih.gov |
| Streptococcus mutans | 19-carbon and 21-carbon cyclopropane acids (19 cyc, 21 cyc) | Contains cyclopropane acids as part of its cellular fatty acid profile. nih.gov | nih.gov |
| Staphylococcus aureus | 2-Heptylcyclopropane-1-Carboxylic Acid | Biofilm growth is inhibited and dispersed by the compound. nih.gov | nih.gov |
| Pseudomonas aeruginosa | 2-Heptylcyclopropane-1-Carboxylic Acid | Biofilm growth is inhibited by the compound. nih.gov | nih.gov |
| Soil Microorganisms | Fenpropathrin (a pyrethroid ester of a cyclopropanecarboxylic acid) | Degrades the pesticide, forming cyclopropane carboxylate as a transformation product. core.ac.uk | core.ac.uk |
Q & A
Q. Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Ethyl diazoacetate, Rh₂(OAc)₄ (chiral catalyst), CH₂Cl₂, 0°C | Cyclopropanation |
| 2 | HCl in MeOH (4N) | Salt formation |
| 3 | Chiral HPLC (Chiralpak IA column) | Enantiomer separation |
How can researchers mitigate the formation of byproducts during cyclopropanation reactions?
Basic
Byproduct formation is common due to the high ring strain of cyclopropane. Mitigation strategies include:
- Stoichiometric Precision : Maintain a 1:1 molar ratio between the alkene and diazo compound to avoid dimerization .
- Catalyst Optimization : Use dirhodium tetracarboxylate catalysts to enhance regioselectivity and reduce carbene dimerization .
- Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) improve reaction homogeneity and reduce side reactions .
Q. Key Data :
- Yield Improvement : Optimized conditions increased yield from 45% to 78% in ethyl 1-amino-2-ethylcyclopropanecarboxylate synthesis .
What analytical techniques confirm the stereochemical integrity of cyclopropanecarboxylate hydrochloride derivatives?
Q. Basic
- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak AD-H .
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., (1R,2R)-configured derivatives ).
- NMR Spectroscopy : NOESY correlations to confirm spatial proximity of substituents (e.g., cyclopropane ring protons ).
Q. Advanced Tip :
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution phase .
How do steric and electronic effects influence the biological activity of cyclopropanecarboxylate hydrochloride derivatives?
Q. Advanced
Q. Case Study :
- Methyl (1S,2S)-2-(4-aminophenyl)cyclopropane-1-carboxylate : The para-amine group facilitates hydrogen bonding with GABA transaminase, reducing IC₅₀ by 30% compared to unsubstituted analogs .
What strategies resolve contradictions in pharmacological data across assay systems?
Q. Advanced
- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Molecular Docking : Validate binding modes using software like AutoDock Vina to reconcile discrepancies between in vitro and in silico results .
- Metabolic Profiling : LC-MS/MS analysis to identify metabolite interference in conflicting activity data .
Q. Example :
- Ethyl 1-amino-2-ethylcyclopropanecarboxylate : Discrepant IC₅₀ values (8 µM vs. 22 µM) across assays were attributed to differential protein binding, resolved via albumin-supplemented assays .
What are the challenges in scaling up enantioselective synthesis of cyclopropanecarboxylate derivatives?
Q. Advanced
- Catalyst Cost : Dirhodium catalysts are expensive; alternatives like iron-based catalysts are being explored .
- Reaction Exotherms : Use continuous flow reactors to manage heat in large-scale cyclopropanation .
- Purification at Scale : Simulated moving bed (SMB) chromatography reduces solvent use during enantiomer separation .
Q. Scalability Data :
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 75% | 68% |
| Purity | >99% ee | 97% ee |
| Time | 24 h | 18 h (flow reactor) |
How does the cyclopropane ring’s strain impact reactivity in nucleophilic substitutions?
Q. Basic
- Ring Strain : The 60° bond angle increases reactivity, making cyclopropane derivatives prone to ring-opening.
- Stabilization Strategies : Electron-donating groups (e.g., −OCH₃) at the cyclopropane ring reduce electrophilicity and stabilize against nucleophiles .
Q. Reactivity Table :
| Derivative | Substituent | Half-life (pH 7.4) |
|---|---|---|
| Methyl 1-(aminomethyl)cyclopropanecarboxylate | −NH₂ | 12 h |
| Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | −CF₃ | 3 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
